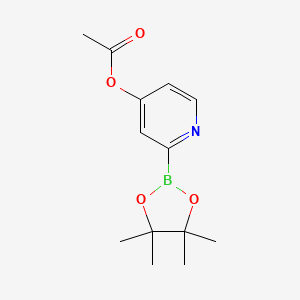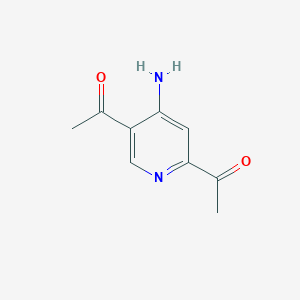
1-(5-Acetyl-4-aminopyridin-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Acetyl-4-aminopyridin-2-YL)ethanone is an organic compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is characterized by the presence of a pyridine ring substituted with acetyl and amino groups, making it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Acetyl-4-aminopyridin-2-YL)ethanone typically involves the acylation of 5-acetyl-4-aminopyridine. One common method includes the reaction of 5-amino-2-cyanopyridine with methylmagnesium bromide in tetrahydrofuran under a nitrogen atmosphere . The reaction is carried out under cooling conditions and then stirred at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(5-Acetyl-4-aminopyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
科学的研究の応用
1-(5-Acetyl-4-aminopyridin-2-YL)ethanone has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-(5-Acetyl-4-aminopyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The acetyl and amino groups on the pyridine ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity and function. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways .
類似化合物との比較
1-(5-Aminopyridin-2-yl)ethanone: Shares a similar pyridine structure but lacks the acetyl group.
2-Acetyl-5-aminopyridine: Another closely related compound with acetyl and amino groups on the pyridine ring.
1-(5-Methylpyridin-2-yl)ethanone: Contains a methyl group instead of an amino group on the pyridine ring.
Uniqueness: 1-(5-Acetyl-4-aminopyridin-2-YL)ethanone is unique due to the presence of both acetyl and amino groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
1-(5-acetyl-4-aminopyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H10N2O2/c1-5(12)7-4-11-9(6(2)13)3-8(7)10/h3-4H,1-2H3,(H2,10,11) |
InChIキー |
HWEPMAZHCTZUEN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC=C(C(=C1)N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


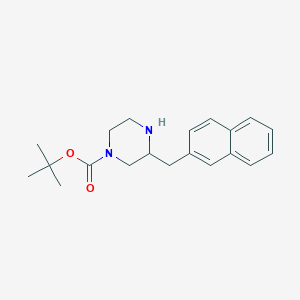

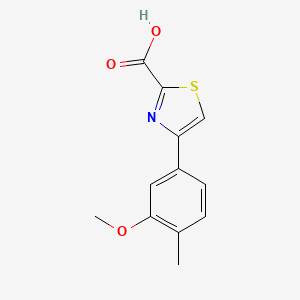
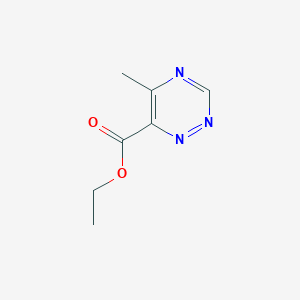


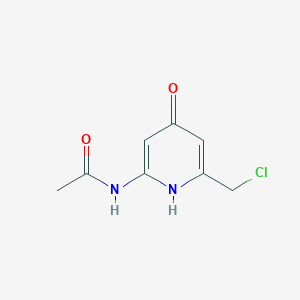
![2-(2-Aminoethyl)-1H-benzo[D]imidazol-5-OL](/img/structure/B14850240.png)
![1-[4-(Aminomethyl)-6-hydroxypyridin-2-YL]ethanone](/img/structure/B14850244.png)
![1-[4-(Chloromethyl)-6-iodopyridin-2-YL]ethanone](/img/structure/B14850248.png)

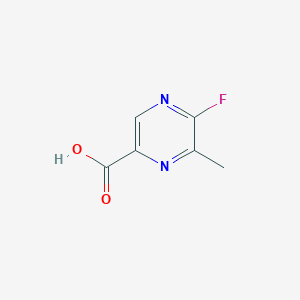
![2-[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-YL]ethanamine](/img/structure/B14850258.png)
